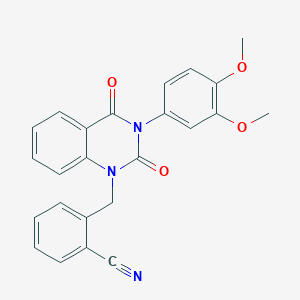

2-((3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

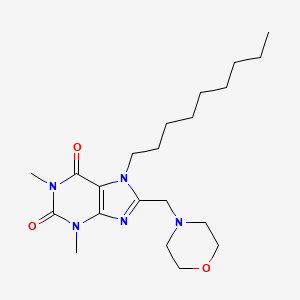

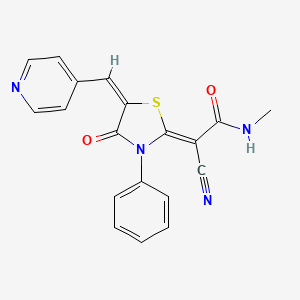

This compound is a quinazolinone derivative with a benzonitrile group attached. Quinazolinones are a class of organic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The presence of the 3,4-dimethoxyphenyl group suggests that this compound might have additional properties, as methoxy groups can influence the biological activity of a molecule .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinazolinone core, with the 3,4-dimethoxyphenyl and benzonitrile groups attached. These groups would likely influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis

As a quinazolinone derivative, this compound might undergo reactions typical for this class of compounds, such as nucleophilic substitution or addition reactions at the carbonyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinazolinone core, the 3,4-dimethoxyphenyl group, and the benzonitrile group would likely make this compound relatively polar and potentially bioactive .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Quinazolinone derivatives have been extensively studied for their antitumor properties. A study highlighted the synthesis and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad-spectrum antitumor activity. These compounds were found to be more potent than the positive control, 5-FU, indicating their potential in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

Molecular Docking Study

The same study also conducted molecular docking to understand the interaction of these compounds with the ATP binding site of EGFR-TK, showing a binding mode similar to erlotinib. This suggests their mechanism of action could be through the inhibition of EGFR-TK, providing a pathway for developing targeted cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).

Chemical Synthesis

Research into the synthesis of related quinazolinone compounds provides insights into the versatility of these molecules. For example, studies on the alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines indicate methods for functionalizing these compounds, which could be applied in creating derivatives with specific biological activities (Elena V. Gromachevskaya et al., 2017).

Isoquinoline Derivatives Synthesis

The compound's structural similarity to isoquinolines allows for the exploration of synthetic methodologies that could be applicable to its derivatives. Research into the synthesis of dioxyline and other 6,7-dimethoxyisoquinolines through a modified Ritter reaction demonstrates the chemical reactivity and potential pathways for modifying the core structure of related compounds (V. G. Brovchenko et al., 1992).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 3,4-dimethoxyphenethylamine (dmpea), are known to interact with the major human neurotransmitter dopamine .

Mode of Action

Based on its structural similarity to dmpea, it may interact with dopamine receptors, replacing the 3- and 4-position hydroxy groups with methoxy groups . This interaction could potentially alter the normal functioning of these receptors, leading to changes in neurotransmission.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O4/c1-30-21-12-11-18(13-22(21)31-2)27-23(28)19-9-5-6-10-20(19)26(24(27)29)15-17-8-4-3-7-16(17)14-25/h3-13H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPWXPRRHYWPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione](/img/structure/B2774569.png)

![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2774573.png)

![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide](/img/structure/B2774575.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide](/img/structure/B2774576.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2774579.png)